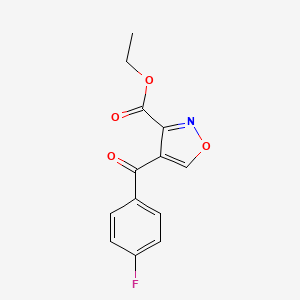

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a fluorinated ketoester derived building block . It is used as a ligand in catalytic reactions and as a synthetic intermediate of pyrimidine for OLEDs, semiconductors, and DSSCs . It is also used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Synthesis Analysis

The compound can be obtained by the reaction of 4-fluoroacetophenone with diethyl carbonate and sodium hydride as the base in great yield . It has also been used in condensation reactions with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide .Molecular Structure Analysis

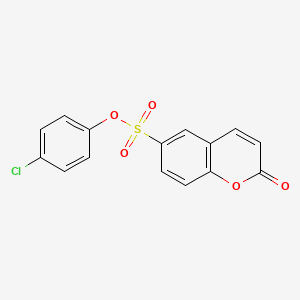

The molecular formula of Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is C11H11FO3 . It has a molecular weight of 210.20 . The structure of the compound includes a fluorobenzoyl group attached to an isoxazole ring, which is further esterified with an ethyl group .Chemical Reactions Analysis

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a versatile synthetic reagent. It is used as a precursor for various reactions including diamine condensation reactions, Michael addition reactions, oxidative cross-coupling reactions, keto ester cyclization, and Conia-ene reactions .Physical And Chemical Properties Analysis

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a liquid at 20 degrees Celsius . It has a boiling point of 120°C at 1 mmHg . The specific gravity of the compound is 1.19 at 20/20°C , and its refractive index is 1.51 .Scientific Research Applications

Synthesis of Benzimidazoles and Perimidines

This compound can be used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments .

Synthesis of Hydroxybenzophenones

It can also be used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones . Hydroxybenzophenones are important compounds in organic chemistry and have various applications, including the synthesis of pharmaceuticals .

Oxidative Cross-Coupling with Indoles

This compound can be used in oxidative cross-coupling with indoles via dioxygen activation . This reaction is useful in the synthesis of complex organic molecules .

Cyclization of Keto Esters

It can be used in the cyclization of keto esters for the synthesis of pyrones . Pyrones are a class of organic compounds with a wide range of biological activities .

5. Synthesis of α-Acetoxy β-Amino Acid Derivatives This compound can be used in Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives . These derivatives are important in the field of medicinal chemistry .

Fluorinated Building Blocks

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate can serve as a fluorinated building block in the synthesis of various organic compounds . The introduction of fluorine into organic compounds can significantly alter their properties, making this an important area of research .

properties

IUPAC Name |

ethyl 4-(4-fluorobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFGUQZRRHLZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)

![3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886246.png)

![methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2886249.png)

![5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886251.png)

![N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2886252.png)

![4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2886255.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride](/img/structure/B2886256.png)

![2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886257.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2886263.png)